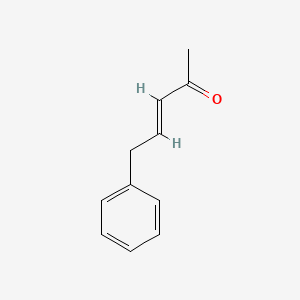![molecular formula C8H15NO2 B13593114 1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
1-[(2S)-2-hydroxypropyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-hydroxypropyl]piperidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-hydroxypropyl]piperidin-2-one can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of palladium-catalyzed hydrogenation, which can be interrupted by water to yield piperidinones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using metal-based catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-2-hydroxypropyl]piperidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, anhydrous ferric chloride, and activated carbon . Reaction conditions often involve heating to reflux and the use of solvents such as ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of hydrazine hydrate can lead to the formation of hydrazones, while oxidation reactions may yield corresponding ketones or aldehydes .
Scientific Research Applications
1-[(2S)-2-hydroxypropyl]piperidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperidine derivatives . Additionally, this compound is used in the pharmaceutical industry for the production of drugs and other biologically active molecules .
Mechanism of Action
The mechanism of action of 1-[(2S)-2-hydroxypropyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, are known to exhibit various biological activities, such as anticancer, antiviral, and antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-[(2S)-2-hydroxypropyl]piperidin-2-one can be compared with other similar compounds, such as substituted piperidines, spiropiperidines, and condensed piperidines . These compounds share a common piperidine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific hydroxypropyl substituent, which imparts distinct chemical and biological properties .
List of Similar Compounds:This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(2S)-2-hydroxypropyl]piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
UIAWRZZLFDSISI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CN1CCCCC1=O)O |
Canonical SMILES |
CC(CN1CCCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)

![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)








